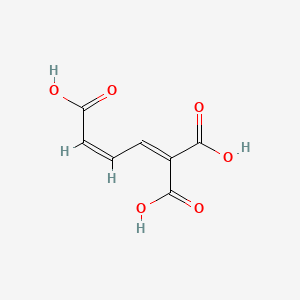

2-Carboxy-cis,cis-muconic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6O6 |

|---|---|

Molecular Weight |

186.12 g/mol |

IUPAC Name |

(3Z)-buta-1,3-diene-1,1,4-tricarboxylic acid |

InChI |

InChI=1S/C7H6O6/c8-5(9)3-1-2-4(6(10)11)7(12)13/h1-3H,(H,8,9)(H,10,11)(H,12,13)/b3-1- |

InChI Key |

SLUDRBHRUDRZJZ-IWQZZHSRSA-N |

SMILES |

C(=CC(=O)O)C=C(C(=O)O)C(=O)O |

Isomeric SMILES |

C(=C\C(=O)O)\C=C(C(=O)O)C(=O)O |

Canonical SMILES |

C(=CC(=O)O)C=C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways of 2 Carboxy Cis,cis Muconic Acid

De Novo Synthesis Routes from Aromatic Precursors in Diverse Biological Systems

The biosynthesis of 2-carboxy-cis,cis-muconic acid is a crucial step in the metabolic breakdown of certain aromatic compounds in a variety of organisms, including plants, bacteria, and fungi. The primary route involves the degradation of the aromatic precursor 2,3-dihydroxybenzoic acid (2,3-DHBA).

In the plant Tecoma stans, 2,3-dihydroxybenzoic acid is metabolized through the 3-oxoadipate (B1233008) pathway, where the first step is the conversion of 2,3-DHBA directly to this compound. acs.org This pathway ultimately breaks down the aromatic ring into intermediates that can enter central metabolism. acs.org Similarly, some eukaryotic microbes, such as the yeast Trichosporon cutaneum and the fungus Aspergillus niger, can convert anthranilate into 2,3-dihydroxybenzoate, which then serves as the substrate for ring cleavage to form this compound. asm.org

In bacteria, the degradation of aromatic compounds is a well-studied process. While many pathways exist for various aromatics, the specific conversion of 2,3-DHBA to this compound is a key step in the catabolism of compounds like o-phthalate in certain Pseudomonas species. d-nb.inforesearchgate.net Furthermore, 2,3-DHBA itself is a significant metabolite, acting as a precursor for the synthesis of iron-chelating molecules known as siderophores, such as enterobactin (B1671361) in Escherichia coli and anguibactin (B25445) in Vibrio anguillarum. nih.govnih.gov

Metabolic engineering has also enabled the de novo synthesis of related compounds in industrial microorganisms like E. coli and Saccharomyces cerevisiae. nih.govnih.gov These engineered routes often divert intermediates from the common aromatic amino acid biosynthesis pathway, such as 3-dehydroshikimate (DHS), towards the production of valuable chemicals. nih.gov

Precursor Compounds and Metabolic Flux Considerations

The direct biosynthetic precursor for this compound is 2,3-dihydroxybenzoic acid (2,3-DHBA). acs.orgwikipedia.org This aromatic compound is strategically positioned in metabolism, originating from various upstream pathways. For instance, it is synthesized from chorismate during the production of the siderophore enterobactin in E. coli. mdpi.com In other bacteria, it is an intermediate in the degradation of anthranilate and o-phthalate. asm.orgd-nb.info

Controlling the metabolic flux, which is the rate of turnover of metabolites through a pathway, is critical for maximizing the production of a target compound. In natural systems, the flow of carbon is tightly regulated to meet the cell's needs. For biotechnological applications, metabolic engineering strategies are employed to redirect this flux. A common approach to enhance the production of compounds derived from the shikimate pathway is to block competing reactions. For example, deleting the gene that converts 3-dehydroshikimate (DHS) to shikimate can cause DHS to accumulate, making it available for conversion into other desired products. nih.gov

In the context of producing cis,cis-muconic acid (a closely related dicarboxylic acid) in engineered Corynebacterium glutamicum, the elimination of the enzyme muconate cycloisomerase (encoded by the catB gene) prevents the further degradation of the product, causing it to accumulate. nih.gov This highlights a key principle in metabolic engineering: channeling precursors into a desired pathway while simultaneously blocking its subsequent breakdown to optimize yield. nih.govnih.gov This redirection of metabolic traffic is essential for overcoming the cell's natural regulatory circuits and achieving high-level production of the target molecule. nih.govmdpi.com

Enzymatic Transformations Leading to this compound Formation

The synthesis of this compound from its immediate precursor is accomplished through a specific and powerful enzymatic reaction.

Characterization and Reaction Mechanisms of Dihydroxybenzoate Oxygenases

The enzyme responsible for the direct formation of this compound is 2,3-dihydroxybenzoate 2,3-dioxygenase (EC 1.13.11.28). wikipedia.orgoup.com This enzyme belongs to the family of oxidoreductases, specifically the dioxygenases, which incorporate both atoms of a molecular oxygen molecule (O₂) into their substrate. wikipedia.orgoup.com

This particular enzyme catalyzes an intradiol ring cleavage, meaning it breaks the carbon-carbon bond of the aromatic ring between the two adjacent hydroxyl groups of 2,3-dihydroxybenzoate. acs.org The reaction is as follows:

2,3-dihydroxybenzoate + O₂ → 2-carboxy-cis,cis-muconate wikipedia.org

The reaction mechanism of intradiol dioxygenases is complex and typically involves a non-heme iron(III) cofactor in the enzyme's active site. acs.orgnih.gov Computational studies suggest the catalytic cycle involves several steps:

Binding of the substrate (2,3-dihydroxybenzoate) to the iron center. acs.org

Binding of dioxygen (O₂) to the iron. acs.org

Formation of a reactive iron-peroxo intermediate. acs.org

A sophisticated chemical rearrangement, known as a Criegee rearrangement, which leads to the insertion of oxygen and cleavage of the C-C bond. acs.org

Release of the final ring-opened product, this compound. acs.org

It is important to distinguish this enzyme from 2,3-dihydroxybenzoate 3,4-dioxygenase (EC 1.13.11.14), which performs an extradiol cleavage (breaking a bond adjacent to the hydroxylated carbons) and yields a different product, 3-carboxy-2-hydroxymuconate semialdehyde. researchgate.netfrontiersin.orgnih.gov

Substrate Specificity and Catalytic Activities of Key Biosynthetic Enzymes

The key biosynthetic enzymes, particularly 2,3-dihydroxybenzoate 2,3-dioxygenases, exhibit a high degree of substrate specificity. This ensures that the correct metabolic pathway is followed and unwanted byproducts are not formed.

Research on the enzyme isolated from the leaves of Tecoma stans demonstrates this specificity. The 2,3-dihydroxybenzoate 2,3-oxygenase from this plant is maximally active with its namesake substrate, 2,3-dihydroxybenzoate. acs.org It shows some tolerance for structurally similar compounds but at a much-reduced efficiency. For instance, it can oxidize 2,3-dihydroxy-p-toluate and 2,3-dihydroxy-p-cumate, but only at about 38% and 28% of the rate of its primary substrate, respectively. acs.org Crucially, it shows no detectable activity with other dihydroxy-aromatic compounds like catechol and 3,4-dihydroxybenzoic acid, highlighting its strict requirement for the specific arrangement of functional groups found in 2,3-DHBA. acs.org

This high specificity is a common feature of enzymes in metabolic pathways, ensuring precise biological control.

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| 2,3-Dihydroxybenzoate | 100 | acs.org |

| 2,3-Dihydroxy-p-toluate | ~38 | acs.org |

| 2,3-Dihydroxy-p-cumate | ~28 | acs.org |

| Catechol | 0 | acs.org |

| 4-Methyl catechol | 0 | acs.org |

| 3,4-Dihydroxybenzoic acid | 0 | acs.org |

Regulation of Biosynthetic Enzyme Expression and Activity

The production and activity of the enzymes involved in the biosynthesis of this compound are tightly regulated at multiple levels to ensure metabolic efficiency and responsiveness to environmental cues.

In bacteria, genes encoding the enzymes for aromatic catabolism are often grouped into operons, allowing for coordinated expression. nih.gov The expression of these operons is typically inducible, meaning they are switched on only when their specific substrate is present. For example, in Pseudomonas reinekei, the genes of the dhb cluster, which are responsible for degrading 2,3-dihydroxybenzoate, are highly expressed when the bacterium is grown in the presence of this compound. nih.govnih.gov This substrate induction is a common strategy to prevent the wasteful production of enzymes when they are not needed. nih.gov The regulation is often mediated by specific transcriptional regulator proteins, which can act as either activators or repressors. oup.comfrontiersin.org For instance, the dhbR gene found near the dhb cluster in P. reinekei is believed to encode a LysR-type transcriptional regulator that controls the expression of the degradation pathway. nih.gov

Another layer of control is global regulation, such as carbon catabolite repression (CCR). oup.comresearchgate.net This mechanism ensures that bacteria preferentially use more favorable carbon sources, like glucose or succinate, before activating pathways to metabolize less-preferred substrates like aromatic compounds. oup.comresearchgate.net When a preferred carbon source is available, the expression of the catabolic operons for aromatics is repressed, even if the specific inducer is present. oup.com This hierarchical control allows microorganisms to optimize their energy and resource allocation. frontiersin.orgnih.gov

Catabolic and Metabolic Degradation Pathways of 2 Carboxy Cis,cis Muconic Acid

Integration into Central Carbon Metabolic Cycles (e.g., TCA Cycle)

The catabolism of 2-carboxy-cis,cis-muconic acid is an integral part of the β-ketoadipate pathway, a metabolic sequence that facilitates the breakdown of aromatic compounds like catechol and protocatechuate. nih.gov The ultimate fate of the carbon atoms from this compound is their entry into the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle. This integration is achieved through the conversion of the initial aromatic ring cleavage product into intermediates that are common to central metabolism. Specifically, the β-ketoadipate pathway converts these aromatic-derived compounds into acetyl-CoA and succinyl-CoA. nih.gov These two molecules are primary entry points into the TCA cycle, where they are further oxidized to generate energy in the form of ATP and reducing equivalents (NADH and FADH2), as well as to provide precursors for various biosynthetic pathways. The conversion of aromatic compounds to these central metabolites highlights the metabolic versatility of microorganisms in utilizing diverse carbon sources. nih.gov

Sequential Enzymatic Steps in this compound Catabolism

The breakdown of this compound involves a series of specific enzymatic reactions. proteopedia.orgnih.gov This cascade ensures the efficient conversion of this intermediate into metabolites that can be readily assimilated by the cell.

The initial step in the catabolism of this compound is its cycloisomerization to form a lactone intermediate. The enzyme 3-carboxy-cis,cis-muconate (B1244389) cycloisomerase catalyzes the conversion of 3-carboxy-cis,cis-muconate to (+)-muconolactone. proteopedia.org This reaction is a key branching point in the degradation pathway. The resulting muconolactone (B1205914) can then undergo further enzymatic transformations. For instance, muconolactone isomerase can catalyze the conversion of muconolactone to β-ketoadipate enol-lactone, which is another critical intermediate in the β-ketoadipate pathway.

Under certain acidic conditions and with prolonged heating, non-enzymatic intramolecular cyclization of muconic acid can also occur, leading to the formation of muconolactone and its dilactone. researchgate.net

Following the initial cyclization, decarboxylation reactions play a pivotal role in the pathway. For example, in some pathways, protocatechuate is decarboxylated to catechol, which is then cleaved to form cis,cis-muconic acid. tandfonline.com In the context of this compound degradation, after its conversion to intermediates like β-ketoadipate enol-lactone, a hydrolase acts upon it to open the lactone ring, forming β-ketoadipate. This β-ketoadipate is then acted upon by β-ketoadipate:succinyl-CoA transferase, which, in conjunction with CoA, cleaves it into succinyl-CoA and acetyl-CoA. These aliphatic intermediates are then funneled directly into the TCA cycle, completing the degradation process.

The UbiD family of enzymes is known to catalyze the reversible non-oxidative decarboxylation of a variety of unsaturated aliphatic and aromatic compounds. acs.org This decarboxylation is a critical step for converting these complex molecules into simpler, metabolizable intermediates. acs.orgmasterorganicchemistry.com

Muconolactone Formation and Subsequent Transformations

Divergent Metabolic Fates and Pathway Variants Across Different Organisms

The catabolic pathways for aromatic compounds, including the metabolism of this compound, exhibit significant diversity across different microorganisms. While the core β-ketoadipate pathway is conserved, variations in the enzymes and regulatory mechanisms exist.

For example, different organisms may utilize distinct dioxygenases for the initial ring cleavage of aromatic precursors. Pseudomonas putida is a well-studied model for the catabolism of aromatic compounds via the β-ketoadipate pathway. proteopedia.org In contrast, organisms like Novosphingobium aromaticivorans have been shown to possess previously uncharacterized enzymes for these pathways, such as a novel protocatechuic acid (PCA) decarboxylase. asm.org This bacterium can metabolize a wide range of aromatics, demonstrating the adaptability of these catabolic pathways. asm.org

Furthermore, engineered metabolic pathways in organisms like Escherichia coli and Pseudomonas putida have been developed to produce valuable chemicals like cis,cis-muconic acid from renewable feedstocks. nih.govnih.govnih.gov These efforts often involve the heterologous expression of genes from different organisms to create novel metabolic routes. For instance, genes from Klebsiella pneumoniae and Acinetobacter baylyi have been used in E. coli to establish a de novo synthesis pathway for cis,cis-muconic acid. tandfonline.com The study of these diverse pathways not only enhances our understanding of microbial metabolism but also provides tools for biotechnological applications.

Below is a table summarizing key enzymes involved in the degradation of this compound and related compounds across different organisms.

| Enzyme | Reaction Catalyzed | Organism(s) |

| Protocatechuate 3,4-dioxygenase | Protocatechuate + O₂ → 3-Carboxy-cis,cis-muconate | Pseudomonas putida, Bradyrhizobium japonicum proteopedia.orgwikipedia.org |

| 3-Carboxy-cis,cis-muconate cycloisomerase | 3-Carboxy-cis,cis-muconate → (+)-Muconolactone + CO₂ | Acinetobacter calcoaceticus, Neurospora crassa proteopedia.org |

| Muconolactone isomerase | (+)-Muconolactone → β-Ketoadipate enol-lactone | Pseudomonas putida |

| β-Ketoadipate enol-lactone hydrolase | β-Ketoadipate enol-lactone + H₂O → β-Ketoadipate | Pseudomonas putida |

| Protocatechuate decarboxylase (AroY) | Protocatechuate → Catechol + CO₂ | Klebsiella pneumoniae, Enterobacter cloacae asm.org |

| Catechol 1,2-dioxygenase (CatA) | Catechol + O₂ → cis,cis-Muconic acid | Pseudomonas putida, Novosphingobium aromaticivorans nih.govasm.org |

Microbiological and Ecological Significance of 2 Carboxy Cis,cis Muconic Acid

Role in Microbial Degradation of Environmental Pollutants and Xenobiotics

Microorganisms have evolved sophisticated enzymatic pathways to utilize complex aromatic compounds as sources of carbon and energy. A central strategy in this process is the conversion of diverse aromatic substrates into a limited number of key intermediates, which are then funneled into central metabolism. 3-Carboxy-cis,cis-muconic acid, an isomer of 2-carboxy-cis,cis-muconic acid, plays a pivotal role in the degradation of numerous environmental pollutants.

This compound is a key intermediate in the β-ketoadipate pathway, one of the major routes for the aerobic breakdown of aromatic compounds in bacteria and fungi. epa.gov Many xenobiotics, which are synthetic compounds foreign to biological systems, are structurally related to natural aromatic compounds and can be degraded via this pathway. For instance, pollutants like chlorobenzene, phenol, and benzoate (B1203000) are catabolized to intermediates such as catechol or protocatechuate. nih.govwiley.com The enzyme protocatechuate 3,4-dioxygenase then cleaves the aromatic ring of protocatechuate to form 3-carboxy-cis,cis-muconate (B1244389). wikipedia.orgmdpi.com This step is crucial as it represents the commitment to breaking down the stable aromatic ring structure, transforming a persistent pollutant into a compound that can be further metabolized.

The degradation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants, can also proceed through pathways that generate protocatechuate, thereby linking their breakdown to the formation of 3-carboxy-cis,cis-muconic acid. nih.govplos.org The ability of microbial communities to process these pollutants highlights the importance of this metabolic intermediate in the detoxification of contaminated environments. nih.gov

Table 1: Examples of Pollutants Degraded via Pathways Involving Carboxy-cis,cis-muconic Acid Intermediates

This interactive table summarizes pollutants whose microbial degradation pathways converge on the formation of key intermediates like 3-carboxy-cis,cis-muconic acid.

| Pollutant Class | Specific Compound(s) | Key Intermediate Precursor | Resulting Intermediate | Reference(s) |

| Chlorinated Aromatics | Chlorobenzene | Chlorocatechol -> Protocatechuate | 3-Carboxy-cis,cis-muconic acid | ebi.ac.uk |

| Phenolic Compounds | Phenol | Catechol / Protocatechuate | cis,cis-Muconic acid / 3-Carboxy-cis,cis-muconic acid | wiley.commdpi.comresearchgate.net |

| Aromatic Carboxylic Acids | Benzoate | Protocatechuate | 3-Carboxy-cis,cis-muconic acid | wiley.comfrontiersin.org |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Phenanthrene, Pyrene | Phthalate -> Protocatechuate | 3-Carboxy-cis,cis-muconic acid | nih.govplos.org |

| Plant-derived Aromatics | Catechin (B1668976) | Protocatechuate | 3-Carboxy-cis,cis-muconic acid | wikipedia.org |

Contribution to Biogeochemical Cycling of Aromatic Compounds in Ecosystems

The same microbial pathways that degrade synthetic pollutants are also fundamental to the natural biogeochemical cycling of carbon. Aromatic compounds are abundant in nature, with lignin (B12514952), a major component of plant biomass, being the most plentiful source. url.edu.gt The decomposition of lignin by fungi and bacteria releases a variety of aromatic monomers. mdpi.com These monomers are channeled into catabolic funnels, such as the β-ketoadipate pathway, where 3-carboxy-cis,cis-muconic acid is a key metabolite. epa.govresearchgate.net

The conversion of protocatechuate, derived from lignin monomers, into 3-carboxy-cis,cis-muconic acid is a critical juncture in this process. wikipedia.org Subsequent enzymatic reactions convert this intermediate into products like succinyl-CoA and acetyl-CoA, which directly enter the tricarboxylic acid (TCA) cycle. epa.govnih.gov This integration of aromatic catabolism with central metabolism is a cornerstone of the global carbon cycle, ensuring that carbon locked in complex biopolymers is recycled and made available to the wider ecosystem. url.edu.gt The efficiency of this microbial conversion process is therefore a key factor in determining the rate of carbon turnover in terrestrial and aquatic environments.

Genomic and Metagenomic Approaches to Elucidating Relevant Microbial Communities and Pathways

Understanding which microorganisms are responsible for the degradation of aromatic compounds and the specific genes they employ has been greatly advanced by genomic and metagenomic techniques. plos.org These approaches allow scientists to study the genetic potential of entire microbial communities directly from environmental samples, bypassing the need for cultivation, which is not possible for many microbial species. researchgate.netembrapa.br

Metagenomic studies of soils contaminated with PAHs and other pollutants have successfully identified the key genes and metabolic pathways involved in their degradation. nih.govplos.org These analyses reveal the abundance of genes encoding enzymes of the β-ketoadipate pathway, including protocatechuate 3,4-dioxygenase, the enzyme responsible for synthesizing 3-carboxy-cis,cis-muconate. researchgate.netfrontiersin.org For example, analysis of a bacterial consortium capable of degrading biphenyl (B1667301) identified genes for both the ortho and meta cleavage of protocatechuate, primarily within strains of Pseudomonas and Bordetella. frontiersin.org

These "omics" tools not only identify the functional genes but also link them to specific microbial taxa, revealing the key players in the degradation process. nih.gov Studies have shown that phyla such as Proteobacteria and Actinobacteria are often dominant in environments where aromatic compound degradation is occurring. nih.govembrapa.br By reconstructing metabolic networks from metagenomic data, researchers can model the flow of carbon from complex pollutants to central metabolites, providing a detailed picture of the microbial ecology of bioremediation. nih.govplos.org

Table 2: Key Enzymes and Genes in the Protocatechuate Branch of the β-Ketoadipate Pathway

This interactive table outlines the enzymes and corresponding genes involved in the conversion of protocatechuate to central metabolic intermediates.

| Enzyme | Gene(s) | Reaction | Reference(s) |

| Protocatechuate 3,4-dioxygenase | pcaHG | Converts 3,4-dihydroxybenzoate (protocatechuate) to 3-carboxy-cis,cis-muconate. | wikipedia.orgmdpi.comresearchgate.net |

| Carboxy-cis,cis-muconate cyclase | pcaB | Converts 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone. | rsc.org |

| γ-Carboxymuconolactone decarboxylase | pcaC | Converts 4-carboxymuconolactone to β-ketoadipate enol-lactone. | rsc.org |

| β-Ketoadipate enol-lactone hydrolase | pcaD | Converts β-ketoadipate enol-lactone to β-ketoadipate. | rsc.org |

| β-Ketoadipate:succinyl-CoA transferase | pcaIJ | Converts β-ketoadipate to β-ketoadipyl-CoA. | epa.gov |

| β-Ketoadipyl-CoA thiolase | pcaF | Cleaves β-ketoadipyl-CoA into acetyl-CoA and succinyl-CoA. | epa.gov |

Inter-species Interactions and Metabolic Interdependencies Involving this compound

The complete mineralization of complex environmental pollutants is often not accomplished by a single microbial species but rather by a consortium of interacting microorganisms. frontiersin.org These consortia exhibit metabolic interdependencies, where the metabolic product of one organism serves as the substrate for another. The degradation pathways involving carboxy-muconic acids are prime examples of this principle.

In a microbial community, different species may possess specialized enzymatic capabilities. For instance, one group of bacteria, such as Rhodococcus, might be responsible for the initial breakdown of a complex pollutant like biphenyl into benzoate. frontiersin.org Other members of the community, such as Pseudomonas or Bordetella, may then take up the benzoate and metabolize it via the β-ketoadipate pathway, which involves the formation and subsequent breakdown of 3-carboxy-cis,cis-muconate. frontiersin.org This division of labor allows for more efficient and complete degradation of the initial substrate than would be possible by any single species alone.

Such interactions are crucial for the stability and efficiency of microbial communities in natural and engineered ecosystems. The exchange of metabolites creates a complex food web that supports a diverse range of organisms and ensures the robust cycling of nutrients and energy. nih.gov Understanding these inter-species relationships is essential for designing effective bioremediation strategies and for predicting the ecological consequences of pollution.

Advanced Research Methodologies Applied to 2 Carboxy Cis,cis Muconic Acid Studies

Isotopic Labeling and Tracer Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for predicted routes. In the context of pathways involving 2-carboxy-cis,cis-muconic acid, which is an intermediate in the degradation of aromatic compounds like protocatechuate, stable isotopes such as Carbon-13 (¹³C) are frequently employed. frontiersin.orgresearchgate.net

Researchers use substrates labeled with ¹³C, such as [U-¹³C] glucose or labeled aromatic compounds, and track the incorporation of the isotope into downstream metabolites and amino acids. frontiersin.orgnih.gov For instance, ¹³C-fingerprinting was used to elucidate the metabolic pathways for lignin-derived aromatics in Corynebacterium glutamicum. frontiersin.org By analyzing the labeling patterns in proteinogenic amino acids, researchers confirmed that the ortho-cleavage protocatechuate pathway is active in this bacterium, as carbon from aromatic precursors entered the TCA cycle without being significantly diverted through pyruvate (B1213749). frontiersin.org This method can distinguish between different cleavage pathways (ortho, meta, and para) for protocatechuate, a precursor to this compound. frontiersin.org

Similarly, stable isotope probing (SIP) with ¹³C-labeled synthetic lignin (B12514952) has been used to identify and recover genomes of microbes actively degrading lignin in complex environmental samples. nih.gov This approach helps to link specific microbes to the degradation pathways, including those that funnel carbon through protocatechuate and its subsequent intermediates. nih.gov Kinetic studies using ¹³C-labeled substrates can also track the real-time incorporation of carbon into cellular metabolites, revealing flux rates and identifying potential bottlenecks in the pathway. nih.gov

Table 1: Examples of Isotopic Labeling Studies for Pathway Elucidation

| Organism | Labeled Substrate(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Corynebacterium glutamicum | [U-¹³C] glucose + unlabeled aromatics (e.g., p-coumaric acid) | Confirmed the activity of the ortho-cleavage protocatechuate pathway. | frontiersin.org |

| Thermophilic microbial consortia | ¹³C-labeled synthetic lignin polymer (DHP) | Identified specific thermophilic bacteria (e.g., from Thermoleophilaceae and Actinomadura) that incorporate lignin-derived carbon via protocatechuate ortho-cleavage pathways. | nih.gov |

| Comamonas sp. | ¹³C-succinate and unlabeled aromatic substrates | Tracked kinetic incorporation of non-labeled carbon to analyze flux partitioning at key metabolic nodes like oxaloacetate (OAA). | nih.gov |

| Arabidopsis seedlings | [¹³C₅,¹⁵N₂] glutamine | Demonstrated the use of dual-isotope labeling to constrain metabolic flux analysis and improve the precision of flux estimations. | nih.gov |

Genetic Manipulation and Metabolic Engineering Strategies in Microbial Systems

Genetic manipulation and metabolic engineering are central to harnessing and optimizing microbial pathways for biotechnological applications, including the production of valuable chemicals derived from the β-ketoadipate pathway. nih.gov The production of cis,cis-muconic acid, a valuable platform chemical, often proceeds via intermediates like protocatechuic acid and catechol, with this compound being a key metabolite in the protocatechuate branch. nih.govwikipedia.org

Engineering strategies typically involve several key modifications to the host microorganism's metabolism:

Blocking Competing Pathways: To channel metabolic flux towards the desired product, genes encoding enzymes that divert intermediates into other pathways are deleted. For example, to accumulate cis,cis-muconic acid, the gene catB, which encodes muconate cycloisomerase, is often eliminated. nih.govmdpi.com This enzyme would otherwise convert cis,cis-muconic acid into muconolactone (B1205914). nih.gov

Overexpression of Pathway Genes: Key enzymatic steps that are identified as bottlenecks are enhanced by overexpressing the corresponding genes. This often includes the enzymes responsible for the conversion of a precursor to the final product, such as catechol 1,2-dioxygenase (catA), which converts catechol to cis,cis-muconic acid. nih.govnih.gov

Heterologous Pathway Introduction: Microorganisms that are robust and suitable for industrial processes but lack the natural pathway are engineered by introducing genes from other organisms. nih.gov For instance, genes for protocatechuate decarboxylase (aroY) from Klebsiella pneumoniae or Enterobacter cloacae are frequently expressed in hosts like E. coli or Pseudomonas putida to convert protocatechuic acid (PCA) into catechol, a direct precursor for cis,cis-muconic acid. asm.orgresearchgate.netnih.gov

These strategies have been successfully applied in a variety of microbial chassis, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae, to produce cis,cis-muconic acid from renewable feedstocks like glucose or lignin-derived aromatics. nih.govnih.govnih.gov

Table 2: Examples of Metabolic Engineering Strategies in Microbial Systems

| Host Organism | Genetic Modification(s) | Substrate(s) | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Corynebacterium glutamicum | Deletion of catB (muconate cycloisomerase); Overexpression of catA (catechol 1,2-dioxygenase) | Catechol, Phenol, Benzoic acid, Lignin hydrolysate | Accumulated 85 g/L of cis,cis-muconic acid from catechol in a fed-batch process. | nih.gov |

| Pseudomonas putida KT2440 | Deletion of pcaG/H and catB; Overexpression of PCA decarboxylase gene | Vanillin, 4-hydroxybenzoic acid, Softwood lignin | Production of cis,cis-muconic acid from lignin-derived aromatics without glucose supplementation. | nih.gov |

| Escherichia coli | Introduction of pobA, aroY, catA; Overexpression of ubiC, aroF, aroE, aroL; Deletion of ptsH, ptsI, crr, pykF | Glucose | Established a novel pathway from chorismate to cis,cis-muconic acid, producing ~170 mg/L. | nih.gov |

| Novosphingobium aromaticivorans | Deletion of ligAB (protocatechuate dioxygenase); Expression of native or heterologous PCA decarboxylase and catechol 1,2-dioxygenase | Protocatechuic acid (PCA), Biomass-derived aromatics | Achieved stoichiometric production of cis,cis-muconic acid from PCA and biomass aromatics. | asm.org |

| Saccharomyces cerevisiae | Expression of aroZ (DHS dehydratase), aroY (PCA decarboxylase), Hqd2 (catechol 1,2-dioxygenase); Reintroduction of PDC5; Overexpression of QDR3 | Glucose, Xylose | Improved muconic acid tolerance and production, reaching 9.3 g/L with in situ product recovery. | mdpi.com |

Transcriptomic and Proteomic Analyses of Cellular Responses to this compound Metabolism

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are indispensable tools for obtaining a system-level understanding of how cells respond to and metabolize specific compounds. nih.govnih.gov In the study of this compound and related pathways, these 'omics' approaches help to identify novel genes, understand regulatory networks, and pinpoint metabolic bottlenecks. asm.org

Comparative transcriptomics, often performed using RNA sequencing (RNA-seq), is used to compare gene expression levels under different conditions. For example, by comparing the transcriptomes of fungi grown on an aromatic substrate versus a control substrate, researchers can identify genes that are significantly upregulated and are therefore likely involved in the degradation pathway. nih.govasm.org This approach was successfully used in Aspergillus niger to identify candidate genes for enzymes in the β-ketoadipate pathway, including those acting on intermediates like protocatechuate. nih.govnih.gov Transcriptional analysis has also revealed that genes encoding key enzymes, such as protocatechuate 3,4-dioxygenase (pcaG), are induced only in the presence of specific substrates like protocatechuate or 4-hydroxybenzoate. plos.org

Proteomics provides a direct measure of the enzymes present in the cell. Techniques like two-dimensional (2D) gel electrophoresis followed by mass spectrometry or, more recently, shotgun proteomics using liquid chromatography-mass spectrometry (LC-MS/MS), can quantify changes in protein abundance. nih.govgoogle.com Proteomic studies have been used to directly measure the increased abundance of heterologously expressed pathway enzymes, such as PcaH and PcaG, confirming that genetic modifications led to the desired increase in protein levels. nih.gov Furthermore, proteomics can reveal broader cellular responses to metabolic activity or stress, such as the upregulation of solvent efflux pumps or proteins involved in redox homeostasis when exposed to aromatic compounds. rsc.org

Table 3: Applications of Transcriptomics and Proteomics in Pathway Analysis

| Methodology | Organism | Focus of Study | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| Transcriptomics (RNA-seq) | Aspergillus niger | Identification of genes for protocatechuate utilization. | Identified a set of co-regulated genes predicted to be involved in the pathway by comparing expression on 3,4-dihydroxybenzoic acid vs. a control. | nih.gov |

| Transcriptomics (RNA-seq) | Aspergillus niger | Identification of genes for salicylic (B10762653) acid metabolism. | Identified shyA (salicylate hydroxylase) and crcA (catechol 1,2-dioxygenase) as key upregulated genes. | asm.orgnih.gov |

| Transcriptomics (RT-qPCR) | Burkholderia xenovorans LB400 | Expression analysis of gentisate and protocatechuate pathway genes. | Showed that the pcaG gene (protocatechuate 3,4-dioxygenase) was expressed during growth on 4-HBA and protocatechuate, but not on gentisate or 3-HBA. | plos.org |

| Proteomics (LC-MS/MS) | Escherichia coli | Quantification of heterologous pathway enzymes. | Direct measurement confirmed that mutations selected through evolution led to increased abundance of PcaH and PcaG proteins. | nih.gov |

| Proteomics (LC-MS/MS) | Pseudomonas aeruginosa | Cellular response to degradation of a plastic additive. | Revealed upregulation of proteins for the glyoxylate (B1226380) shunt, solvent efflux pumps, and redox homeostasis in response to substrate exposure. | rsc.org |

Bioinformatic and Computational Approaches for Pathway Prediction and Enzyme Discovery

Bioinformatics and computational biology are foundational to modern metabolic research, enabling the prediction of metabolic pathways and the discovery of novel enzymes from genomic data. researchgate.netutfsm.cl These in silico methods significantly accelerate research by focusing laboratory experiments on the most promising targets. nih.gov

A primary approach is the use of sequence homology. By comparing the protein sequence of a known enzyme to the predicted proteins encoded in a newly sequenced genome, researchers can identify putative genes (orthologs) with the same function. nih.gov This has been widely used to predict the genes involved in the β-ketoadipate pathway in various organisms, including Aspergillus niger and Novosphingobium aromaticivorans. asm.orgnih.gov Bioinformatic analysis of the N. aromaticivorans genome, for example, successfully predicted a previously uncharacterized protocatechuate decarboxylase and a catechol 1,2-dioxygenase, whose functions were later confirmed in vitro. asm.org

Beyond single gene comparisons, analysis of genomic context, such as the organization of genes into operons or clusters, provides strong evidence for their related function in a common pathway. plos.org Several databases and pathway prediction systems, such as the EAWAG Biocatalysis/Biodegradation Database (EAWAG-BBD), aggregate experimentally validated data and use it to predict degradation pathways for novel compounds. researchgate.net

Computational tools are also employed for more advanced analyses. Molecular docking, for instance, simulates the interaction between a substrate (like this compound) and the active site of an enzyme. chalmers.se This can help predict substrate specificity, understand enzyme mechanisms, and guide protein engineering efforts to improve catalytic activity. chalmers.se

Table 4: Bioinformatic and Computational Tools in Metabolic Pathway Research

| Approach | Application | Example | Reference(s) |

|---|---|---|---|

| Homology-based Prediction | Gene/Enzyme identification | Predicting genes for the β-ketoadipate pathway in Aspergillus niger based on homology to known fungal and bacterial enzymes. | nih.gov |

| Genome Analysis | Pathway prediction | Analyzing the Novosphingobium aromaticivorans genome to predict a complete pathway for converting aromatic intermediates to cis,cis-muconic acid. | asm.org |

| Pathway Prediction Systems | Predicting degradation routes | Using tools like the EAWAG-Pathway Prediction System to propose biodegradation pathways for xenobiotic compounds. | researchgate.net |

| Genomic Context Analysis | Identifying functional gene clusters | Identifying the arrangement of pca and pobA genes in the Burkholderia xenovorans genome to understand the protocatechuate pathway. | plos.org |

| Molecular Docking | Understanding enzyme-substrate interactions | Studying the binding of intermediates in enzyme active sites to understand reduction mechanisms in engineered adipic acid pathways. | chalmers.se |

Synthetic Chemistry Approaches to 2 Carboxy Cis,cis Muconic Acid and Its Analogs for Research Purposes

Chemo-Enzymatic Synthesis for Pathway Intermediate Generation

The most effective method for generating 2-carboxy-cis,cis-muconic acid and its pathway intermediates is through chemo-enzymatic synthesis. This strategy combines the flexibility of chemical synthesis to create specific precursors with the unparalleled specificity of enzymes to perform complex transformations. The core of this approach involves the enzymatic cleavage of a chemically provided substrate, 2,3-dihydroxybenzoic acid (2,3-DHBA).

In several microbial species, 2,3-DHBA is a known metabolic intermediate. nih.gov For instance, in Aspergillus niger, salicylic (B10762653) acid can be hydroxylated to form 2,3-DHBA, which is then typically decarboxylated to catechol. asm.orgasm.org However, a distinct pathway found in Pseudomonas reinekei MT1 utilizes an extradiol dioxygenase, named DhbA, which directly acts on 2,3-DHBA. nih.gov This enzyme catalyzes the 3,4-dioxygenation of the aromatic ring, yielding 2-hydroxy-3-carboxymuconate, an alternate name for this compound. nih.gov

This enzymatic step is the cornerstone of chemo-enzymatic synthesis. The process involves:

Chemical Synthesis of Substrates: The precursor, 2,3-DHBA, or its structural analogs can be synthesized chemically. This allows for the creation of various substituted precursors to probe the substrate specificity of the pathway enzymes.

Enzymatic Transformation: The synthesized precursor is introduced to either a whole-cell system expressing the necessary enzymes or to the purified enzymes in vitro. The DhbA enzyme from P. reinekei shows high specificity for 2,3-DHBA. nih.gov The subsequent intermediate in this pathway is generated by the enzyme DhbB, which decarboxylates this compound to 2-hydroxymuconic semialdehyde. nih.gov

This approach facilitates the reliable production of pathway intermediates that are otherwise difficult to obtain through purely chemical methods.

| Enzyme | Gene | Source Organism | Substrate | Product |

| 2,3-Dihydroxybenzoate 3,4-Dioxygenase | DhbA | Pseudomonas reinekei MT1 | 2,3-Dihydroxybenzoic acid | This compound |

| 2-Hydroxy-3-carboxymuconate Decarboxylase | DhbB | Pseudomonas reinekei MT1 | This compound | 2-Hydroxymuconic semialdehyde |

This table summarizes the key enzymes and reactions in the chemo-enzymatic generation of this compound and its subsequent intermediate as identified in Pseudomonas reinekei MT1. nih.gov

Preparation of Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, tracing metabolic pathways, and understanding enzyme kinetics. symeres.com The synthesis of labeled this compound is achieved by first preparing a labeled precursor, typically 2,3-DHBA, which is then converted enzymatically.

The primary methods for preparing the labeled precursor involve either chemical synthesis using labeled starting materials or biological synthesis by feeding labeled simple molecules to engineered microorganisms. symeres.com Stable isotopes such as ¹³C, ²H, and ¹⁸O are commonly used. symeres.com For example, studies have used labeled salicylic acid to trace its conversion to 2,3-DHBA in plants, demonstrating a viable route to obtaining the necessary labeled precursor. nih.gov Foundational experiments in dioxygenase research used ¹⁸O₂ to prove that molecular oxygen is directly incorporated into the substrate, a technique directly applicable here to confirm the source of oxygen atoms in the final product. umn.edu

Once the labeled 2,3-DHBA is obtained, it is subjected to enzymatic cleavage by a 2,3-dihydroxybenzoate dioxygenase. The resulting labeled this compound can be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of labeling. This information provides definitive insights into the enzymatic mechanism, such as which C-C bond is cleaved and the stereochemistry of the reaction.

| Isotope | Labeled Precursor | Mechanistic Question | Analytical Technique |

| ¹⁸O | ¹⁸O₂ gas | Determines if one or both oxygen atoms from O₂ are incorporated into the product. | Mass Spectrometry (MS) |

| ¹³C | 2,3-Dihydroxybenzoic acid-¹³C₇ | Traces the fate of the carbon skeleton and confirms the ring-cleavage position. | ¹³C-NMR, Mass Spectrometry (MS) |

| ²H (Deuterium) | 2,3-Dihydroxybenzoic acid-dₓ | Probes for kinetic isotope effects to identify rate-determining steps. | Kinetic Assays, NMR |

This table outlines strategies for using stable isotopes to investigate the formation of this compound. symeres.comumn.edu

Rational Design and Synthesis of Enzyme Inhibitors or Probes Targeting its Pathways

Rational design combines computational modeling with chemical synthesis to create highly specific molecules that can inhibit or report on enzyme activity. nih.govosti.gov For the this compound pathway, these efforts target the key enzymes: 2,3-dihydroxybenzoate dioxygenase (e.g., DhbA) and 2-carboxy-cis,cis-muconate decarboxylase (e.g., DhbB).

The design process often begins with structural information about the enzyme's active site, which can be used to develop pharmacophore models or perform docking simulations. nih.gov The goal is to synthesize molecules that either mimic the substrate, the transition state, or bind to an allosteric site to modulate activity.

Synthesis of Inhibitors:

Substrate Analogs: These molecules resemble the natural substrate (2,3-DHBA) but are modified to prevent turnover. For example, replacing the hydroxyl groups with other functionalities or altering the aromatic ring can create competitive inhibitors. Studies on related dioxygenases have successfully used substrate analogs to probe active site contributions. researchgate.netsoton.ac.uk

Transition-State Analogs: A powerful strategy involves synthesizing stable molecules that mimic the geometry and electronics of a high-energy transition state in the reaction, such as the proposed alkylperoxo intermediate. nih.gov The synthesis of carba-analogs of proposed hydroperoxide intermediates has proven effective for inhibiting other dioxygenases. soton.ac.uk

Allosteric Inhibitors: Some enzymes are regulated by molecules binding outside the active site. The identification of citrate (B86180) and isocitrate as noncompetitive inhibitors of a related cycloisomerase suggests that allosteric sites are viable targets for rationally designed inhibitors. researchgate.net

Synthesis of Probes:

Activity-Based Probes: These are molecules that undergo an enzyme-catalyzed reaction to produce a detectable signal, such as a change in color or fluorescence. For non-heme iron dioxygenases, catecholic substrates that are poor substrates but produce a distinct spectroscopic signature upon binding can serve as valuable active site probes. acs.org The use of 4-nitrocatechol (B145892) with other dioxygenases exemplifies this approach. researchgate.net

Spectroscopic Probes: The interaction of substrate analogs with the iron center in the enzyme's active site can be monitored spectroscopically. Catecholate-to-Fe(III) ligand-to-metal charge-transfer (LMCT) bands are particularly useful as they are sensitive to the electronic environment of the active site and can report on substrate binding. acs.org

| Tool Type | Design Strategy | Target Enzyme | Example Synthetic Approach |

| Competitive Inhibitor | Substrate Analog | 2,3-Dihydroxybenzoate Dioxygenase | Synthesis of 2,3-DHBA with modified functional groups (e.g., fluoro or amino substituents). |

| Mechanism-Based Inhibitor | Transition-State Analog | 2,3-Dihydroxybenzoate Dioxygenase | Diastereoselective synthesis of stable carba-analogs mimicking the proposed hydroperoxide intermediate. soton.ac.uk |

| Allosteric Inhibitor | Fragment Screening & Docking | 2-Carboxy-cis,cis-muconate Decarboxylase | Synthesis of small molecules designed to bind to a computationally predicted allosteric pocket. researchgate.net |

| Spectroscopic Probe | Modified Substrate | 2,3-Dihydroxybenzoate Dioxygenase | Synthesis of substituted 2,3-DHBA analogs that yield a unique charge-transfer band upon binding to the active site iron. acs.org |

This table describes various rationally designed synthetic molecules for studying the enzymes of the this compound pathway.

Future Research Directions and Unresolved Questions Regarding 2 Carboxy Cis,cis Muconic Acid

Discovery of Novel Metabolic Pathways and Enzymatic Activities

While 2-carboxy-cis,cis-muconic acid is a well-established intermediate in the β-ketoadipate pathway, the full diversity of its metabolic origins and fates is still being uncovered. A primary research direction is the exploration of novel enzymatic activities and pathways in a wider range of organisms, including those from underexplored environments.

In plants, the oxidation of 2,3-dihydroxybenzoic acid to this compound has been identified in the leaves of Tecoma stans. nih.gov This reaction is catalyzed by the enzyme 2,3-dihydroxybenzoate 2,3-oxygenase, which is part of the 3-oxoadipate (B1233008) pathway. nih.gov Further investigation into plant-based pathways could reveal new enzymatic specificities and regulatory mechanisms.

In the microbial world, research continues to identify new enzymes involved in its synthesis. For instance, the enzyme protocatechuate 3,4-dioxygenase, which converts protocatechuate and oxygen into 3-carboxy-cis,cis-muconate (B1244389), has been isolated from various microorganisms, including the fungus Chaetomium piluliferum. wikipedia.orgbibliotekanauki.pl This enzyme is central to the degradation of a wide array of aromatic compounds that are funneled into the β-ketoadipate pathway. researchgate.net Additionally, this compound is recognized as a metabolite in the degradation of catechin (B1668976) by the soil bacterium Bradyrhizobium japonicum. wikipedia.org

Unresolved questions in this area include:

What is the full extent of microbial and plant species that utilize pathways involving this compound?

Are there alternative, undiscovered enzymatic reactions that can produce or consume this molecule?

How are these novel pathways regulated in response to different environmental cues and substrates?

Future work will likely involve advanced metagenomic screening of diverse environmental samples to mine for new enzymes and pathway variants. nih.gov Characterizing the kinetics and substrate specificities of these novel enzymes will be crucial for both fundamental understanding and biotechnological applications.

Expanding Biotechnological Applications through Advanced Metabolic Engineering

The biotechnological interest in this metabolic area primarily focuses on the production of cis,cis-muconic acid (ccMA), a valuable platform chemical that can be converted into adipic acid and terephthalic acid, the monomers for nylon-6,6 and PET plastics, respectively. mdpi.comnih.govsigmaaldrich.comnih.gov Since this compound is a direct metabolic neighbor of key intermediates in engineered ccMA pathways, understanding and manipulating its formation and conversion is critical.

Advanced metabolic engineering strategies are being employed in various microbial chassis, such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida, to optimize the production of ccMA from renewable feedstocks like glucose. nih.govnih.gov A common strategy involves diverting intermediates from the native shikimate pathway, such as 3-dehydroshikimate (DHS), towards protocatechuate (PCA). acs.orgtandfonline.com PCA is the direct precursor to 3-carboxy-cis,cis-muconate in the ortho-cleavage pathway but can also be decarboxylated to catechol in engineered routes leading to ccMA. nih.govtandfonline.com

Key metabolic engineering targets include:

Overexpression of pathway genes: Increasing the expression of key enzymes such as DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenase to enhance metabolic flux. acs.orgtandfonline.com

Deletion of competing pathways: Knocking out genes that divert intermediates away from the target product. For example, deleting muconate cycloisomerase (encoded by the catB gene) prevents the further degradation of ccMA. tandfonline.comnih.gov

Host strain optimization: Engineering the host's central metabolism to increase the supply of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.govacs.org

Discovery of novel enzymes: Identifying and utilizing more efficient enzymes, such as the previously uncharacterized PCA decarboxylase found in Novosphingobium aromaticivorans. asm.org

The table below summarizes several metabolic engineering efforts aimed at producing ccMA, highlighting the diverse strategies employed.

| Engineered Organism | Precursor(s) | Key Genetic Modifications & Strategies | Resulting Titer |

| Escherichia coli | Glucose | Overexpression of aroY, catA, asbF; deletion of aroE, tyrR, ptsG, pykA; phosphate-limited fed-batch fermentation. tandfonline.com | 64.5 g/L |

| Corynebacterium glutamicum | Catechol | Deletion of muconate cycloisomerase; overexpression of catechol 1,2-dioxygenase. tandfonline.com | 85 g/L |

| Saccharomyces cerevisiae | Glucose, Xylose | Expression of DHS dehydratase, PCA decarboxylase, catechol 1,2-dioxygenase; reintroduction of PDC5 and overexpression of QDR3 to improve tolerance and performance. mdpi.com | 9.3 g/L (with in situ product recovery) |

| Pseudomonas putida | Lignin-derived aromatics | Deletion of pcaG/H and catB; overexpression of PCA decarboxylase. nih.gov | 0.11 mM (from softwood lignin) |

Future research will focus on combining rational engineering with evolutionary approaches and systems biology to create more robust and efficient cell factories. nih.govresearchgate.net A significant challenge is overcoming the toxicity of aromatic intermediates and the final product to the microbial host. mdpi.com

Deeper Understanding of its Environmental Dynamics and Ecological Impact

This compound is a transient but vital link in the Earth's carbon cycle. It functions as an intermediate in the breakdown of a vast array of natural and xenobiotic aromatic compounds by soil and aquatic microorganisms. nih.govunesp.brmdpi.com Lignin (B12514952), the most abundant aromatic polymer on the planet, is degraded through pathways that converge on intermediates like protocatechuate, which are then catabolized via the β-ketoadipate pathway, necessarily forming 3-carboxy-cis,cis-muconate. researchgate.netresearchgate.net

The ecological impact of this compound is tied to its role in bioremediation. Microbes have evolved diverse and sophisticated pathways to utilize otherwise recalcitrant aromatic pollutants as sources of carbon and energy. nih.gov The formation of this compound is a key step in the aerobic ortho-cleavage route, which mineralizes the aromatic ring into central metabolites of the TCA cycle. researchgate.net

Despite its importance, many aspects of its environmental dynamics remain unresolved:

Flux and Turnover Rates: The concentration of this compound in the environment is typically very low, suggesting it is consumed as quickly as it is produced. researchgate.net Quantifying its flux and turnover rates in different ecosystems (e.g., forest soils, contaminated sites) is a significant analytical challenge but is crucial for modeling carbon cycling and bioremediation processes.

Atmospheric Chemistry: Related compounds like cis,cis-muconic acid can be formed in the atmosphere from the oxidation of precursors like catechol. researchgate.net These dicarboxylic acids can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. The potential role of this compound in atmospheric processes is currently unknown.

Microbial Community Interactions: The degradation of complex aromatic polymers often requires the synergistic action of multiple microbial species. Understanding how different members of a microbial community contribute to the production and consumption of this compound is essential for predicting and enhancing natural attenuation processes.

Future research in this area will require the application of sensitive analytical techniques to environmental samples and the use of stable isotope probing to trace the flow of carbon through microbial food webs. unesp.br

Development of Innovative Methodologies for Comprehensive Pathway Analysis

Advancing the understanding of this compound metabolism relies heavily on the development and application of innovative analytical tools. These methodologies are essential for elucidating pathway structures, quantifying metabolic fluxes, and enabling high-throughput screening for metabolic engineering.

Biosensors: A major breakthrough has been the development of transcription factor-based fluorescent biosensors. These whole-cell biosensors can detect intracellular concentrations of specific metabolites in real time. For example, biosensors for cis,cis-muconic acid (ccMA) and its precursor chorismate have been developed in Corynebacterium glutamicum and Saccharomyces cerevisiae. acs.orgoup.comnih.gov These tools allow for rapid, high-throughput screening of mutant libraries to identify strains with improved production, a process that is much faster than traditional chromatography-based methods. nih.gov

Advanced Chromatography and Mass Spectrometry: For precise quantification, high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) remain the gold standard. nih.govprotocols.io The development of specific methods using diode-array detectors (DAD) allows for the accurate resolution and quantification of muconic acid isomers and their aromatic precursors. protocols.ionrel.gov Coupling these separation techniques with mass spectrometry provides even greater sensitivity and specificity for identifying and quantifying pathway intermediates in complex biological samples.

Systems Biology Approaches: To gain a holistic view of metabolism, researchers are increasingly turning to systems biology. This involves integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—with computational modeling. asm.org Flux balance analysis (FBA) and other modeling techniques can simulate metabolic states, predict the effects of genetic modifications, and identify non-obvious targets for pathway optimization. asm.org

The table below highlights key innovative methodologies and their applications in this field.

| Methodology | Principle | Application in Pathway Analysis |

| Fluorescent Biosensors | A transcription factor binds a target metabolite, inducing the expression of a fluorescent reporter protein (e.g., GFP). oup.comnih.gov | High-throughput screening of engineered microbial libraries for improved production of muconic acid and its precursors. acs.orgoup.com |

| UHPLC-DAD | Ultra-high-pressure liquid chromatography for rapid, high-resolution separation of compounds, coupled with diode-array detection for quantification based on UV-Vis absorbance. protocols.io | Accurate and reproducible quantification of muconic acid isomers and related aromatic compounds in fermentation broths and cell extracts. nih.govprotocols.ionrel.gov |

| Multi-Omics Analysis | Integrated analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics. asm.org | Provides a comprehensive view of cellular responses to genetic engineering or environmental changes; identifies bottlenecks and regulatory networks. asm.org |

| Metabolic Flux Analysis (MFA) | Uses isotopic tracers (e.g., ¹³C-glucose) and metabolic models to quantify the rates (fluxes) of all intracellular reactions. | Determines the distribution of carbon through metabolic pathways, revealing the efficiency of engineered routes and identifying targets for improvement. asm.org |

The continued development and integration of these powerful analytical techniques will be indispensable for resolving the remaining questions surrounding the metabolism, ecological role, and biotechnological exploitation of this compound and its related pathways.

Q & A

Basic Research: What are the primary analytical challenges in quantifying ccMA and its isomers in biological samples?

Methodological Answer:

- Chromatographic Limitations : Standard HPLC methods (e.g., Phenomenex Rezex RFQ-Fast Acid columns) fail to resolve cis,cis-muconic acid (ccMA) and cis,trans-muconic acid (ctMA) due to structural similarity. Alternative protocols using ion-pairing reagents or advanced detectors (e.g., UV-Vis at 260 nm) are required .

- Lack of Standards : Commercial ctMA standards are unavailable, complicating calibration. Researchers often synthesize ctMA in-house via photochemical isomerization of ccMA .

- Quality Control : Triplicate runs on different instruments are recommended to validate reproducibility. Precision thresholds (e.g., RPD < 15%) should align with laboratory-specific QAP guidelines .

Basic Research: Which microbial pathways are leveraged for ccMA biosynthesis, and what feedstocks are optimal?

Methodological Answer:

- Pathways :

- Benzoate/Catechol Degradation : Engineered Pseudomonas putida converts lignin-derived aromatics (e.g., catechol) to ccMA via the ortho-cleavage pathway (enzymes: CatA, CatB) .

- Shikimate Pathway : Saccharomyces cerevisiae strains modified with aroZ (dehydroshikimate dehydratase) and aroY (protocatechuate decarboxylase) produce ccMA from glucose .

- Feedstocks : Lignin monomers (e.g., vanillin) and sugars (glucose/xylose) yield 13.5–34.5 g/L ccMA in fed-batch bioreactors .

Advanced Research: How can strain engineering improve co-utilization of mixed carbon sources (e.g., glucose/xylose) for ccMA production?

Methodological Answer:

- Dual-Substrate Utilization : Pseudomonas putida KT2440 engineered with xylose transporters (XylE) and glucose dehydrogenases achieves simultaneous glucose/xylose consumption, boosting ccMA titers by 40% .

- Carbon Catabolite Repression (CCR) Mitigation : Deletion of ptsG (glucose-specific PTS system) prevents preferential glucose uptake, enabling balanced co-metabolism .

Advanced Research: What catalytic strategies enable efficient ccMA-to-adipic acid conversion, and how is catalyst stability addressed?

Methodological Answer:

- Hydrogenation Catalysts :

- Purity Requirements : Pre-treatment with activated carbon removes broth impurities (Na, K, S), ensuring adipic acid meets polymer-grade standards (>99.8%) .

Advanced Research: How does pH influence ccMA isomerization to trans,trans-muconic acid (ttMA), and what side reactions occur?

Methodological Answer:

- pH-Dependent Mechanisms :

- Acidic Conditions (pH ≤ 3) : Facilitates ccMA → ctMA → ttMA isomerization but promotes lactonization (muconolactone formation) .

- Alkaline Conditions (pH ≥ 10) : Stabilizes ccMA as a dianion, suppressing isomerization .

- Mitigation Strategies : Chelation with Mg²⁺ or solvent systems (e.g., DMF) reduce lactone formation, achieving 88% ttMA selectivity .

Environmental Impact: What are the energy and emissions trade-offs in bio-based vs. petrochemical ccMA production?

Methodological Answer:

-

Life Cycle Assessment (LCA) Findings :

Feedstock CED Reduction CO₂eq Emissions (ton/ton adipic acid) Phenol (4.26% ccMA) 57% 14.0 Petrochemical Route Baseline 25.0 - Key Drivers : Hydrogenation reactors account for 70% of energy demand. N₂O emissions in bio-routes require scrubbing to match petrochemical CO₂eq .

Advanced Research: What purification methods ensure high-purity ccMA recovery from fermentation broths?

Methodological Answer:

- Staged Recovery :

- Purity Metrics : ICP-MS confirms <50 ppm residual metals (Na, K), critical for downstream catalysis .

Emerging Topic: Can ccMA serve as a precursor for levulinic acid, and what decarboxylation conditions are optimal?

Methodological Answer:

- Solvent-Free Decarboxylation : Neat ccMA undergoes 100% conversion to levulinic acid at 150°C via radical-mediated mechanisms. DFT studies confirm transition-state stabilization by carboxylate groups .

Advanced Strain Engineering: What genetic modifications enable ccMA production in non-native hosts like Saccharomyces cerevisiae?

Methodological Answer:

- Heterologous Pathway Integration :

- Titers : 1.56 mg/L achieved in shake-flask cultures; scale-up requires fed-batch optimization .

Mechanistic Insight: How do reaction kinetics govern ccMA cyclization vs. isomerization in aqueous media?

Methodological Answer:

- Kinetic Profiling :

- Cyclization Dominance : At 80°C, lactone formation (k = 0.12 min⁻¹) outpaces isomerization (k = 0.05 min⁻¹) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) reduce activation energy for isomerization by 30 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.